molecular formula C14H13N5O2S B2936967 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 663200-48-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2936967
CAS No.: 663200-48-4
M. Wt: 315.35
InChI Key: DTHMXCBBWBFDIB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a molecular architecture combining two privileged heterocyclic scaffolds: a 1,3,4-thiadiazole and a 4-oxoquinazoline, linked by a propanamide chain. This structure is of significant interest in medicinal chemistry, as both the 1,3,4-thiadiazole and quinazolinone cores are well-documented in scientific literature for their diverse biological activities . The 1,3,4-thiadiazole moiety is a versatile pharmacophore known to interact with various biological targets. Derivatives of this scaffold have been extensively investigated and shown to possess a broad spectrum of pharmacological properties, including potential antitumor , anticonvulsant , and antimicrobial activities . Its high aromaticity and ability to act as a hydrogen bonding domain and a two-electron donor system contribute to its strong binding affinity with enzymes and receptors, making it a valuable building block in drug discovery . Similarly, the 4-oxoquinazolinone component is a structure of high interest in the development of bioactive molecules. Researchers can utilize this compound as a key intermediate or a lead structure for developing novel therapeutic agents. Its defined molecular framework supports studies in structure-activity relationship (SAR) analysis, target identification, and mechanism of action studies. This product is intended for research applications only in laboratory settings.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-17-18-14(22-9)16-12(20)6-7-19-8-15-11-5-3-2-4-10(11)13(19)21/h2-5,8H,6-7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMXCBBWBFDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazolinone Synthesis: The quinazolinone moiety is often prepared by the condensation of anthranilic acid derivatives with amides or nitriles, followed by cyclization.

    Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates through a suitable linker, such as a propanamide group, using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases, receptors, and other proteins involved in disease pathways.

    Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Oxadiazole Moieties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents (R) Melting Point (°C) Key Features
Target Compound C₁₅H₁₄N₄O₂S₂ 354.43 5-methyl-thiadiazole N/A Thiadiazole + quinazolinone
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide C₁₃H₁₅N₃OS 261.34 5-ethyl-thiadiazole + phenyl N/A Shorter chain, lacks quinazolinone
3-[(5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide C₂₀H₁₉N₅O₂S₃ 457.59 Benzylidene + thioxothiazolidinone N/A Additional thioxothiazolidinone ring
8d: 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide C₁₅H₁₄N₄O₂S₂ 354.43 4-methylphenyl-oxadiazole 135–136 Oxadiazole instead of thiadiazole
8h: N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide C₁₅H₁₃N₅O₄S₂ 407.43 3-nitrophenyl-oxadiazole 158–159 Electron-withdrawing nitro group
Key Observations:
  • Thiadiazole vs. Oxadiazole : The target compound’s thiadiazole group (containing sulfur) may confer greater lipophilicity and metabolic stability compared to oxadiazole-based analogs like 8d and 8h .
  • Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) enhance solubility and bioavailability, whereas electron-withdrawing groups (e.g., nitro in 8h) may improve target binding but reduce solubility .

Quinazolinone-Containing Analogues

Table 2: Pharmacologically Active Quinazolinone Derivatives
Compound Name Target/Activity Structural Differences vs. Target Compound Reference
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Mycobacterium tuberculosis InhA inhibitor Acetamide chain (shorter) + chloro substituent
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide Structure only (no activity data) Chlorophenyl-thiazole instead of thiadiazole
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Structure only Triazole-pyridine hybrid + ethyl linker
Key Observations:
  • Chain Length : The target compound’s propanamide chain (vs. acetamide in ) may improve conformational flexibility and target binding.
  • Heterocyclic Hybrids: The thiadiazole-quinazolinone combination in the target compound differs from triazole-pyridine systems (e.g., ), which could alter selectivity in enzyme inhibition.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound that combines the 1,3,4-thiadiazole and quinazoline scaffolds, both recognized for their diverse biological activities. This article focuses on the biological activity of this compound, reviewing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole and quinazoline moieties. The compound can be synthesized through a reaction pathway involving alkylation and cyclization processes under controlled conditions to yield high purity and yield.

Biological Activity Overview

The biological activities associated with this compound are extensive due to the inherent properties of its structural components:

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole ring have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. Specifically, studies have shown that derivatives of 1,3,4-thiadiazole exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The quinazoline moiety is known for its anticancer potential. Compounds with this structure have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, this compound may target DNA replication processes and interfere with tumorigenesis pathways .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Synthesis : The compound may inhibit DNA polymerases or other enzymes critical for DNA replication.
  • Interaction with Key Kinases : The thiadiazole component can form interactions with kinases involved in cell signaling pathways related to cancer progression .
  • Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties that can protect cells from oxidative stress .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study evaluated a series of thiadiazole derivatives for their anticancer effects in vitro and in vivo. Results indicated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against clinical isolates. The results demonstrated significant inhibition zones against pathogenic bacteria, suggesting potential application in treating infections .

Data Summary

Biological ActivityMechanismReferences
AntimicrobialDisruption of cellular processes ,
AnticancerInhibition of DNA synthesis; interaction with kinases ,
AntioxidantProtection against oxidative stress

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